REACTION_SMILES
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[BH4-:21].[Br:1][c:2]1[c:3]2[c:4]([s:5][c:6]1[C:7]([CH3:8])=[N:9][S:10](=[O:11])[C:12]([CH3:13])([CH3:14])[CH3:15])[cH:16][cH:17][cH:18][cH:19]2.[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:33][CH2:34][O:35][C:36]([CH3:37])=[O:38].[CH3:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44].[Na+:22].[Na+:27].[O-:23][C:24]([OH:25])=[O:26].[OH2:20]>>[Br:1][c:2]1[c:3]2[c:4]([s:5][c:6]1[CH:7]([CH3:8])[NH:9][S:10](=[O:11])[C:12]([CH3:13])([CH3:14])[CH3:15])[cH:16][cH:17][cH:18][cH:19]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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CC(=NS(=O)C(C)(C)C)c1sc2ccccc2c1Br
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=NS(=O)C(C)(C)C)c1sc2ccccc2c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
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Name
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|
Type
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product
|
Smiles
|
CC(NS(=O)C(C)(C)C)c1sc2ccccc2c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |